molecular formula C14H15NO2 B5632281 4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one

4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one

Cat. No. B5632281
M. Wt: 229.27 g/mol
InChI Key: HNBLXGUKCHVXSO-UHFFFAOYSA-N
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Description

The compound “4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one” belongs to a class of organic compounds known as quinolones and derivatives . Quinolones are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 4-hydroxy-2-quinolones are synthesized through various synthetic approaches . These methods often involve the reaction of quinolin-2-ones with other compounds under specific conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Quinolones typically display different tautomeric forms .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. This could lead to the development of new drugs or other useful compounds .

properties

IUPAC Name

4,6-dimethyl-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8-7-12(16)17-14-10-4-3-5-15-13(10)9(2)6-11(8)14/h6-7,15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBLXGUKCHVXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1NCCC3)OC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one

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